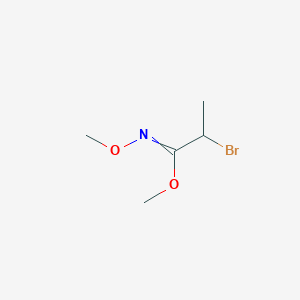

Methyl 2-bromo-N-methoxypropanimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83660-74-6 |

|---|---|

Molecular Formula |

C5H10BrNO2 |

Molecular Weight |

196.04 g/mol |

IUPAC Name |

methyl 2-bromo-N-methoxypropanimidate |

InChI |

InChI=1S/C5H10BrNO2/c1-4(6)5(8-2)7-9-3/h4H,1-3H3 |

InChI Key |

VJTJYNSSTYWAPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=NOC)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Bromo N Methoxypropanimidate

Exploration of Established and Novel Synthetic Routes to N-Methoxypropanimidate Derivatives

The synthesis of the target compound logically begins with the formation of its non-halogenated precursor, Methyl N-methoxypropanimidate. Several classical and modern methods for the synthesis of imidates can be adapted for this purpose.

One of the most established methods for preparing imidates is the Pinner reaction . wikipedia.orgdrugfuture.comnrochemistry.comorganic-chemistry.orgjk-sci.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). For the synthesis of Methyl N-methoxypropanimidate, this would involve the reaction of propanenitrile with methanol (B129727), followed by reaction with O-methylhydroxylamine. A more direct Pinner-type approach would involve the reaction of propanenitrile with methanol in the presence of O-methylhydroxylamine hydrochloride. The reaction proceeds via the formation of a nitrilium ion, which is then attacked by the alcohol.

An alternative and widely used route is the O-alkylation of the corresponding amide . N-methoxypropanamide can be prepared from propanoyl chloride and O-methylhydroxylamine. The subsequent O-alkylation to form the imidate is a key step. While N-alkylation can be a competing reaction, the use of specific alkylating agents can favor the desired O-alkylation. rroij.com Strong alkylating agents like trialkyloxonium salts (e.g., Meerwein's reagent, trimethyloxonium (B1219515) tetrafluoroborate) are effective for this transformation, often in the presence of a non-nucleophilic base. rroij.com

More recent synthetic protocols have explored novel catalytic systems. For instance, some methods achieve the conversion of amides to imidates under milder conditions, which could be applicable to the synthesis of N-methoxypropanimidate derivatives. researchgate.net

Once the Methyl N-methoxypropanimidate precursor is obtained, the subsequent step is the selective bromination at the α-carbon (the carbon adjacent to the C=N double bond). A common and effective method for such a transformation is free-radical bromination . This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. ariel.ac.il The reaction is highly selective for the allylic or benzylic position, and in this case, the position alpha to the imino group, due to the stability of the resulting radical intermediate.

Optimization Strategies for the Efficient Preparation of Methyl 2-bromo-N-methoxypropanimidate

The efficiency of the α-bromination of Methyl N-methoxypropanimidate is highly dependent on the reaction parameters. Key variables include the choice of brominating agent, the stoichiometry of the reagents, the concentration of the radical initiator, temperature, and reaction time.

N-bromosuccinimide (NBS) is often the reagent of choice for selective radical bromination as it can maintain a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing ionic side reactions. wordpress.com The stoichiometry of NBS is crucial; typically, a slight excess (1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting material. The amount of radical initiator (e.g., AIBN) also plays a vital role. A catalytic amount, usually 1-10 mol%, is sufficient to initiate and propagate the radical chain reaction.

Temperature is another critical factor. The reaction must be heated to a temperature sufficient to cause homolytic cleavage of the initiator, but not so high as to cause decomposition of the reactants or products. For AIBN, this is typically in the range of 70-90 °C. The progress of the reaction should be monitored (e.g., by TLC or GC) to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.

| Entry | NBS (Equivalents) | AIBN (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.1 | 2 | 80 | 4 | 65 |

| 2 | 1.3 | 2 | 80 | 4 | 78 |

| 3 | 1.3 | 5 | 80 | 2 | 85 |

| 4 | 1.3 | 5 | 90 | 2 | 82 |

| 5 | 1.5 | 5 | 80 | 2 | 86 |

This interactive table presents hypothetical data for the optimization of the α-bromination of Methyl N-methoxypropanimidate, illustrating how systematic variation of reaction parameters can lead to improved product yields.

The choice of solvent is paramount in both the formation of the imidate precursor and the subsequent bromination step. For the Pinner reaction, anhydrous conditions are essential, and polar aprotic solvents are often used. jk-sci.com

In free-radical bromination with NBS, the solvent must be inert to the reaction conditions. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness and ability to dissolve both the substrate and NBS. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane (B81311), benzene (B151609), or acetonitrile (B52724) are now preferred. researchgate.net The solvent can significantly influence the reaction kinetics. masterorganicchemistry.comcanada.caacs.org For instance, solvents that can participate in hydrogen bonding can affect the stability of radical intermediates and transition states. The kinetics of the reaction are typically pseudo-first-order with respect to the substrate, as the concentration of bromine is kept low and constant by the NBS.

| Solvent | Relative Rate Constant (k_rel) | Dielectric Constant (ε) |

| Carbon Tetrachloride | 1.00 | 2.2 |

| Cyclohexane | 0.95 | 2.0 |

| Benzene | 1.10 | 2.3 |

| Acetonitrile | 0.85 | 37.5 |

This interactive table displays hypothetical relative rate constants for the radical bromination in different solvents, highlighting the influence of the solvent medium on reaction kinetics.

Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound

Chemoselectivity: The primary chemoselectivity challenge lies in the bromination step. The use of NBS under radical conditions is designed to selectively brominate the α-position without affecting other potentially reactive sites, although in the case of Methyl N-methoxypropanimidate, there are no other highly susceptible positions.

Regioselectivity: The regioselectivity of the bromination is directed to the α-carbon due to the resonance stabilization of the resulting radical intermediate by the adjacent imino group. This makes the α-hydrogen the most labile and prone to abstraction by a bromine radical.

Stereoselectivity: The C=N double bond of the imidate group can exist as either E or Z isomers. The synthetic method may lead to a mixture of these isomers, and their separation could be challenging. The specific geometry of the final product would depend on the relative thermodynamic stabilities of the E and Z isomers and the reaction conditions. Furthermore, while the target molecule itself is achiral, if the synthesis were adapted to a substrate with a prochiral center at the α-position, the bromination step could potentially create a new stereocenter. Achieving stereoselectivity in such a case would require the use of chiral reagents or catalysts.

Green Chemistry Approaches to the Synthesis of this compound

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes. acsgcipr.org

For the imidate formation, catalyst-free methods or the use of solid-supported catalysts that can be easily recovered and reused would be advantageous. nih.gov

In the bromination step, a key focus is the replacement of hazardous reagents and solvents. wordpress.com Traditional radical bromination often uses CCl₄, a potent ozone-depleting substance. Greener alternatives include hydrocarbons like cyclohexane or more polar solvents like acetonitrile or even ionic liquids. nih.gov There is also significant interest in developing greener brominating agents to replace NBS or molecular bromine. rsc.orgresearchgate.net One such approach involves the in situ generation of the brominating species from safer precursors, such as the oxidation of bromide salts. nih.gov

Photocatalysis offers a promising green alternative, where visible light can be used to initiate the radical reaction at ambient temperature, thus reducing energy consumption. acs.orgresearchgate.net The use of an organic dye as a photoredox catalyst can enable the efficient bromination of C-H bonds under mild conditions. researchgate.net

| Conventional Method Component | Green Alternative | Principle of Green Chemistry Addressed |

| Solvent: Carbon Tetrachloride | Cyclohexane, Acetonitrile, Water, Ionic Liquids, Solvent-free | Safer Solvents, Waste Prevention |

| Reagent: NBS | HBr/H₂O₂, KBr/Air, In-situ generated bromine | Safer Reagents, Atom Economy |

| Energy: Thermal Initiation | Visible Light Photocatalysis | Design for Energy Efficiency |

| Catalyst: Metal-based | Organocatalysts, Metal-free systems | Catalysis, Reduce Derivatives |

This interactive table summarizes potential green chemistry approaches for the synthesis of this compound, comparing conventional methods with more sustainable alternatives.

Chemical Reactivity and Reaction Mechanisms of Methyl 2 Bromo N Methoxypropanimidate

Nucleophilic Additions to the Carbon-Nitrogen Double Bond of Methyl 2-bromo-N-methoxypropanimidate.

The carbon-nitrogen double bond in this compound is a primary site for nucleophilic attack. The electrophilicity of the imidate carbon is a crucial factor governing the feasibility and mechanism of such additions.

Influence of the N-Methoxy and Bromo Substituents on Electrophilicity.

The electrophilicity of the imidate carbon in this compound is significantly influenced by the electronic effects of the N-methoxy and α-bromo substituents. The N-methoxy group, with the electronegative oxygen atom adjacent to the nitrogen, exerts an electron-withdrawing inductive effect (-I effect). This effect is expected to decrease the electron density on the nitrogen atom and, consequently, enhance the electrophilic character of the imidate carbon, making it more susceptible to nucleophilic attack.

The α-bromo substituent also contributes to the electrophilicity of the imidate carbon through its strong electron-withdrawing inductive effect. This further polarizes the C=N bond, increasing the partial positive charge on the carbon atom and rendering it a more favorable site for nucleophilic attack. Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the electrophilicity of similar chemical systems, confirming that the presence of electron-withdrawing groups can significantly enhance the reactivity towards nucleophilic additions.

Reactions Involving the C-Br Bond in this compound.

The presence of a bromine atom at the α-position to the imidate functionality introduces another reactive center in the molecule, allowing for a variety of transformations at the C-Br bond.

Nucleophilic Substitution Reactions at the α-Bromo Position.

The α-bromo atom in α-bromo-N-alkoxyimidates is susceptible to displacement by nucleophiles. Research on related α-bromo-N-alkoxyimidates has demonstrated that this position readily undergoes nucleophilic substitution. For instance, reactions with nucleophiles such as fluoride (B91410) and azide (B81097) ions have been shown to displace the bromide, leading to the formation of the corresponding α-fluoro- and α-azido-N-alkoxyimidates. zendy.ioariel.ac.il

The mechanism of these substitution reactions can be influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. Given the structure of this compound, both SN1 and SN2 pathways could be envisaged. An SN2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of configuration if the α-carbon is chiral. An SN1 mechanism would proceed through a carbocation intermediate. The stability of such a carbocation would be influenced by the adjacent imidate group.

Furthermore, the reaction of α-bromo-N-alkoxyimidates with benzene (B151609) derivatives in the presence of a Lewis acid like silver tetrafluoroborate (B81430) (AgBF4) has been reported to yield aromatic substitution products. zendy.ioariel.ac.il This suggests the formation of an electrophilic species, possibly an α-imidoyl cation, which then undergoes a Friedel-Crafts-type reaction with the aromatic ring.

The following table summarizes some reported nucleophilic substitution reactions on α-bromo-N-alkoxyimidates:

| Nucleophile | Reagent | Product | Reference |

| Fluoride | Not specified | α-Fluoro-N-alkoxyimidate | zendy.ioariel.ac.il |

| Azide | Not specified | α-Azido-N-alkoxyimidate | zendy.ioariel.ac.il |

| Benzene | AgBF4 | α-Aryl-N-alkoxyimidate | zendy.ioariel.ac.il |

Radical-Mediated Transformations and Reaction Mechanisms.

While specific studies on radical-mediated transformations of this compound are scarce, the chemistry of analogous α-haloamides suggests that this compound could participate in radical reactions. nih.gov The C-Br bond can be cleaved homolytically under the influence of radical initiators (e.g., AIBN) or through photoredox catalysis to generate an α-imidoyl radical.

Once formed, this radical intermediate could undergo a variety of transformations, including:

Addition to unsaturated systems: The radical could add to alkenes or alkynes, forming a new carbon-carbon bond and generating a new radical species that can propagate a chain reaction.

Hydrogen atom abstraction: The radical could abstract a hydrogen atom from a suitable donor, leading to the formation of the corresponding debrominated imidate.

Cyclization: If the molecule contains a suitably positioned unsaturated moiety, an intramolecular radical cyclization could occur to form cyclic products.

The mechanism of these radical reactions would typically involve initiation, propagation, and termination steps, characteristic of free-radical chain processes.

Elimination Reactions and Their Mechanistic Elucidation.

The presence of a hydrogen atom on the carbon adjacent to the C-Br bond (the β-position) in the propanimidate backbone raises the possibility of elimination reactions to form an unsaturated imidate. These reactions are typically promoted by a base. Two primary mechanisms for β-elimination are the E1 and E2 pathways. iitk.ac.inlumenlearning.comksu.edu.salibretexts.org

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from the β-carbon at the same time as the bromide ion departs from the α-carbon, leading to the formation of a double bond. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. Strong, sterically hindered bases favor the E2 pathway. lumenlearning.comksu.edu.sa

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate. In a subsequent fast step, a weak base removes a proton from the β-carbon to form the double bond. The rate of an E1 reaction is dependent only on the concentration of the substrate. iitk.ac.inlumenlearning.comksu.edu.sa

For this compound, the preferred elimination pathway would depend on the reaction conditions, particularly the strength and steric bulk of the base used, as well as the solvent polarity. The electronic properties of the N-methoxyimidate group would also play a role in influencing the stability of any potential carbocation intermediate (in an E1 pathway) or the acidity of the β-protons (in an E2 pathway). Specific mechanistic elucidation for this particular compound would require dedicated experimental studies.

Reactivity at the α-Carbon (C2) of this compound.

The presence of a bromine atom at the α-carbon (C2) renders this position electrophilic and susceptible to nucleophilic attack. Furthermore, the protons on this carbon, if any were present, would exhibit enhanced acidity, paving the way for enolate-like chemistry.

Enolization and Deprotonation Studies.

The acidity of the α-proton in related α-halo carbonyl systems is well-established. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly employed to achieve quantitative deprotonation of ketones and esters at the α-position, forming the corresponding enolates. It is highly probable that this compound would undergo a similar reaction in the presence of a strong base. The resulting intermediate would be a resonance-stabilized carbanion, with the negative charge delocalized between the α-carbon and the nitrogen atom of the imidate.

The general scheme for the deprotonation of an α-bromo imidate is depicted below:

Scheme 1: Proposed Deprotonation of this compound

Hypothetical reaction based on the principles of enolate formation.

The stability and subsequent reactivity of this enolate-like intermediate would be influenced by factors such as the solvent, temperature, and the nature of the counter-ion.

Stereoselective Alkylation and Related Transformations.

Following deprotonation, the resulting nitrogen-analogue of an enolate can act as a nucleophile in alkylation reactions. The stereochemical outcome of such reactions is of significant interest, particularly if a chiral center is introduced. While there is no specific data on the stereoselective alkylation of this compound, studies on related chiral systems provide valuable insights. For instance, the enantioselective synthesis of α-halo-α-alkylmalonates has been achieved through phase-transfer catalytic α-alkylation, demonstrating that high levels of stereocontrol are possible in the alkylation of α-halo carbonyl compounds.

In a related context, the displacement of the α-bromine atom by various nucleophiles has been reported for α-bromo-N-alkoxyimidates. This suggests that direct nucleophilic substitution at the α-carbon is a viable reaction pathway, competing with or complementing the enolate-mediated alkylation.

Cycloaddition Reactions Involving the Imidate Functionality of this compound.

The imidate functionality within this compound possesses the potential to participate in cycloaddition reactions, acting either as a 1,3-dipole or as a dipolarophile. The field of 1,3-dipolar cycloadditions is a powerful tool for the synthesis of five-membered heterocyclic rings.

While specific examples involving this compound are not documented, the general reactivity of imines and related compounds in cycloadditions is well-known. For instance, imines can act as azadienes or dienophiles in Diels-Alder reactions. In the context of 1,3-dipolar cycloadditions, the imidate could potentially react with various 1,3-dipoles such as nitrones, azides, or nitrile oxides. In such a scenario, the C=N bond of the imidate would act as the dipolarophile.

Conversely, it is conceivable that under certain conditions, the imidate functionality could be part of a 1,3-dipolar system. However, this would likely require some structural modification or activation of the molecule. The electron-withdrawing effect of the α-bromo group might influence the reactivity of the imidate C=N bond as a dipolarophile.

Rearrangement Reactions and Their Mechanistic Pathways in this compound.

Rearrangement reactions of α-halo imines and their derivatives can lead to interesting molecular transformations. One of the most well-known rearrangements in a related class of compounds is the Favorskii rearrangement of α-halo ketones, which typically proceeds through a cyclopropanone (B1606653) intermediate to yield a carboxylic acid derivative.

While a direct analogue of the Favorskii rearrangement for α-bromo-N-methoxyimidates has not been explicitly described, the possibility of such a transformation under basic conditions cannot be ruled out. The proposed mechanism would involve the formation of a cyclopropanone-like intermediate with a nitrogen atom in the ring, which would then be opened by a nucleophile.

Other types of rearrangements, such as α-iminol rearrangements, have also been studied for related imine-containing compounds. These rearrangements often involve the 1,2-migration of an alkyl or aryl group. The specific rearrangement pathways available to this compound would depend on the reaction conditions and the presence of suitable migrating groups. Research on the rearrangement of α-chloroaldimines has also been reported, indicating the propensity of α-halo imino compounds to undergo structural reorganization.

Catalytic Transformations of this compound.

The presence of a carbon-bromine bond suggests that this compound could be a suitable substrate for transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While there are no specific reports on the cross-coupling of this compound, the reactivity of analogous compounds provides strong evidence that such transformations are feasible.

A highly relevant study describes the palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions of N-alkoxyimidoyl bromides. Although this involves a bromine attached to the imidoyl carbon rather than the α-carbon, it demonstrates the compatibility of the N-alkoxyimidate functionality with palladium catalysis.

Even more pertinent is the report of an enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids. Given the structural similarity between an α-bromo carboxamide and this compound, it is highly likely that the latter would also undergo similar palladium-catalyzed cross-coupling reactions with organoboronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling).

The general catalytic cycle for such a reaction would likely involve the oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to afford the coupled product and regenerate the palladium catalyst.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Methyl 2-aryl-N-methoxypropanimidate | Pd(0) complex, base |

| Stille | Organostannane (R-SnBu₃) | Methyl 2-alkyl/aryl-N-methoxypropanimidate | Pd(0) complex |

| Sonogashira | Terminal alkyne (R-C≡CH) | Methyl 2-alkynyl-N-methoxypropanimidate | Pd(0) complex, Cu(I) co-catalyst, base |

| Heck | Alkene (R-CH=CH₂) | Methyl 2-alkenyl-N-methoxypropanimidate | Pd(0) complex, base |

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the organocatalytic activation, enantioselective processes, or Lewis acid catalysis involving the chemical compound "this compound."

Therefore, it is not possible to provide the detailed research findings, data tables, and reaction mechanisms requested for the specified subsections (3.6.2 and 3.6.3) while adhering to the strict requirements of scientific accuracy and focusing solely on the named compound. Generating content on analogous structures would fall outside the explicit scope of the user's instructions.

Applications of Methyl 2 Bromo N Methoxypropanimidate in Complex Molecule Synthesis

Methyl 2-bromo-N-methoxypropanimidate as a Versatile Synthetic Intermediate

The structure of this compound suggests its potential as a versatile synthetic intermediate. The presence of a bromine atom, a good leaving group, at the α-position to the imidate functionality, and the N-methoxy group, offers multiple sites for chemical modification.

Theoretically, the bromine atom could be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This would make it a valuable building block for constructing more complex molecular architectures. The imidate moiety itself can undergo a range of transformations. For instance, it could be hydrolyzed to the corresponding amide or reduced to an amine, providing pathways to different classes of compounds. The N-methoxy group could also influence the reactivity of the imidate system, potentially through electronic effects or by acting as a directing group in certain reactions.

Construction of Nitrogen-Containing Heterocyclic Systems Utilizing this compound

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.gov Imidoyl halides, a class of compounds to which this compound belongs, are known precursors for the synthesis of such heterocyclic systems. thieme-connect.de

Hypothetically, this compound could participate in intramolecular cyclization reactions to form various nitrogen-containing rings. For example, if a nucleophilic group is present elsewhere in the molecule, it could displace the bromide to form a cyclic structure. Furthermore, the imidate functionality could react with difunctional reagents in cycloaddition or condensation reactions to construct heterocyclic rings. The specific type of heterocycle formed would depend on the nature of the reacting partner and the reaction conditions employed.

Precursor for the Stereoselective Synthesis of α-Branched Amines and Related Chiral Building Blocks

The stereoselective synthesis of α-branched amines is a significant challenge in organic chemistry, as these motifs are common in biologically active molecules. While there is no direct evidence for the use of this compound in this context, its structure suggests potential applications.

The development of stereoselective reactions involving the α-bromo position could lead to the synthesis of chiral α-branched amines. This might be achieved through the use of chiral catalysts or auxiliaries that control the stereochemical outcome of nucleophilic substitution at the α-carbon. Subsequent transformation of the imidate group to an amine would then yield the desired chiral α-branched amine.

Integration into Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse molecular scaffolds. These reactions involve the combination of three or more starting materials in a single synthetic operation.

Given its multiple reactive sites, this compound could, in principle, be a valuable component in MCRs. For instance, it could react with a nucleophile and an electrophile in a sequential manner to build complex molecules in a one-pot process. The ability to introduce complexity and diversity quickly makes MCRs highly attractive for drug discovery programs.

Synthetic Strategies for Natural Product Fragments Incorporating this compound

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of fragments of natural products is a common strategy to explore their structure-activity relationships. rsc.orgresearchgate.net

The potential reactivity of this compound could be harnessed to synthesize fragments of complex natural products. Its ability to introduce both nitrogen and other functionalities could be advantageous in constructing key structural motifs found in these molecules. For example, it could be used to build substituted amino acid-like fragments or to form specific heterocyclic cores present in natural products.

Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 2 Bromo N Methoxypropanimidate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and three-dimensional structure of Methyl 2-bromo-N-methoxypropanimidate in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for the different nuclei in the molecule, assuming a standard deuterated solvent like CDCl₃.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |

| -C(Br)H - | ~4.5 - 4.8 | ~45 - 50 | Quartet (q) |

| -CH-CH₃ | ~1.8 - 2.0 | ~18 - 22 | Doublet (d) |

| Imidate -C =N | - | ~155 - 165 | - |

| Imidate -OCH₃ | ~3.8 - 4.0 | ~52 - 56 | Singlet (s) |

| N-OCH₃ | ~3.9 - 4.1 | ~60 - 65 | Singlet (s) |

Two-dimensional (2D) NMR experiments are indispensable for confirming the molecular framework and probing the spatial arrangement of atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate each proton signal with the carbon to which it is attached. For instance, it would show a cross-peak connecting the quartet signal at ~4.5-4.8 ppm to the carbon signal at ~45-50 ppm, confirming this as the CH -Br group.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A critical correlation would be observed between the quartet of the CH -Br proton and the doublet of the adjacent methyl group (-CH-CH₃ ), definitively establishing the 2-bromopropyl fragment of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different functional groups. Key expected correlations would include:

From the imidate methyl protons (-OCH₃ ) to the imidate carbon (-C =N).

From the N-methoxy protons (N-OCH₃ ) to the imidate carbon (-C =N).

From the CH -Br proton to the imidate carbon (-C =N), confirming the attachment of the brominated alkyl chain to the imidate core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's preferred conformation. Potential NOE correlations could be observed between the N-methoxy protons and the imidate methyl protons, which would help to determine the geometry (E/Z isomerism) around the C=N bond.

The structure of this compound features several bonds capable of restricted rotation, potentially leading to conformational equilibria. Specifically, rotation around the C=N double bond and the N-O single bond could be slow on the NMR timescale, leading to the existence of distinct conformers. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could be used to investigate these phenomena. At low temperatures, separate signals for different conformers might be observed. As the temperature is raised, these signals would broaden and eventually coalesce into averaged signals, allowing for the calculation of the energy barriers to rotation.

Mass Spectrometric Approaches for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This technique is crucial for confirming the elemental formula. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺, with two major peaks of nearly equal intensity corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted HRMS Data for C₅H₁₀BrNO₂

| Ion | Isotope | Calculated m/z | Relative Abundance (%) |

| [M]⁺ | ⁷⁹Br | 194.9895 | 100.0 |

| [M+2]⁺ | ⁸¹Br | 196.9875 | 97.3 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of product ions. The analysis of these fragments provides valuable information about the molecule's structure. A plausible fragmentation pathway for this compound under collision-induced dissociation (CID) would involve the cleavage of the weakest bonds.

Predicted Key Fragmentations in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Predicted Fragment Ion (m/z) | Plausible Fragment Structure/Identity |

| 195/197 | •OCH₃ | 164/166 | Loss of the N-methoxy group |

| 195/197 | Br• | 116 | Loss of the bromine radical |

| 164/166 | CO | 136/138 | Loss of carbon monoxide from the ester |

| 116 | CH₃• | 101 | Loss of a methyl radical |

Vibrational Spectroscopic Investigations: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org A strong change in the dipole moment during the vibration results in a strong IR absorption. For this compound, the most prominent IR bands would be due to the polar C=N and C-O bonds.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. libretexts.org Vibrations that cause a significant change in the polarizability of a molecule are typically strong in the Raman spectrum. The C=N double bond might also show a strong signal in the Raman spectrum.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=N (Imidate) | Stretch | 1650 - 1680 | Strong | Medium to Strong |

| C-O (Ester) | Stretch | 1200 - 1250 | Strong | Weak |

| N-O (Methoxyamine) | Stretch | 1000 - 1050 | Medium | Weak |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium | Medium |

| C-Br | Stretch | 550 - 650 | Medium | Strong |

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Absolute Configuration Assignment.

Information regarding the application of chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), for the determination of the absolute configuration of this compound is not available in published scientific literature. These techniques are powerful for elucidating the stereochemistry of chiral molecules, but their application and the resulting data are specific to the compound under investigation. Without experimental or theoretical studies on this specific molecule, no data can be presented.

X-ray Crystallography for Solid-State Structural Determination (if applicable).

There are no publicly available X-ray crystallography data for this compound. This technique provides precise information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. The absence of a deposited crystal structure in crystallographic databases indicates that this compound has likely not been successfully crystallized and analyzed by this method, or the results have not been published. Therefore, no structural parameters or data tables can be provided.

Computational and Theoretical Investigations of Methyl 2 Bromo N Methoxypropanimidate

Quantum Chemical Calculations for Electronic Structure Analysis and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to provide information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For Methyl 2-bromo-N-methoxypropanimidate, DFT calculations would be instrumental in determining its ground state properties. By employing a functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), one can optimize the molecular geometry to find the most stable arrangement of atoms.

From this optimized geometry, a wealth of information can be extracted. The distribution of electron density reveals the polar nature of the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding intermolecular interactions and predicting sites of reactivity. Key ground state properties that would be calculated include the dipole moment, polarizability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Ground State Properties of this compound Calculated using DFT

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -2345.6789 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -8.92 |

| LUMO Energy (eV) | 0.45 |

Note: The data in this table is hypothetical and for illustrative purposes.

While DFT is a powerful tool, wave function-based methods can offer even greater accuracy for certain properties, albeit at a higher computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" in quantum chemistry for their precise treatment of electron correlation.

For this compound, these methods could be used to refine the energies and properties calculated by DFT. This is especially important for properties that are highly sensitive to electron correlation effects, such as weak intermolecular interactions or the precise energies of reaction transition states. A comparative study using both DFT and wave function-based methods would provide a robust understanding of the molecule's electronic structure and increase confidence in the theoretical predictions.

Computational Modeling of Reaction Pathways and Transition States for Reactivity Prediction

Understanding how this compound behaves in chemical reactions is a key aspect of its chemical characterization. Computational modeling can map out the potential energy surface for a given reaction, identifying the most likely pathways. This involves locating the transition state structures, which are the energetic maxima along the reaction coordinate.

By calculating the activation energy—the energy difference between the reactants and the transition state—the rate of a reaction can be predicted. For this compound, one could investigate reactions such as nucleophilic substitution at the carbon atom bonded to the bromine, or hydrolysis of the imidate functional group. These calculations would provide insights into the molecule's stability and its potential to undergo various chemical transformations.

Conformational Analysis and Energy Landscape Mapping of this compound

The presence of several single bonds in this compound allows for rotation, leading to different spatial arrangements of the atoms, known as conformations. A thorough conformational analysis is essential as the molecule's shape can significantly influence its physical properties and biological activity.

Computational methods can systematically explore the potential energy surface by rotating the dihedral angles of the key single bonds. This process, often performed using molecular mechanics or DFT, maps out the relative energies of the different conformers. The results would identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm its structure. For this compound, several spectroscopic parameters could be calculated.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, as well as spin-spin coupling constants. These predicted values can be directly compared to experimental NMR spectra to aid in signal assignment and structure verification.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the predicted absorption bands corresponding to different vibrational modes (e.g., C=N stretch, C-O stretch, C-Br stretch) can be compared with an experimental IR spectrum.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Visible range. This allows for the prediction of the absorption maxima (λmax) and can provide insights into the electronic structure of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=N) | 165.4 ppm |

| ¹H NMR | Chemical Shift (O-CH₃) | 3.85 ppm |

| IR | Vibrational Frequency (C=N stretch) | 1680 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvation Effects

While quantum chemical calculations typically model a molecule in isolation (in the gas phase), Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics and a force field that describes the inter- and intramolecular forces.

By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects the molecule's conformation and dynamics. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in solution.

Computational Insights into Stereoselectivity and Chemo/Regioselectivity

Detailed research findings and data tables on the computational and theoretical investigations of this compound are not available in the reviewed scientific literature.

Synthesis and Reactivity of Derivatives and Analogues of Methyl 2 Bromo N Methoxypropanimidate

Systematic Structural Modifications of Methyl 2-bromo-N-methoxypropanimidate and Their Impact on Reactivity

Systematic structural modifications of this compound have a profound impact on its reactivity, influencing factors such as electrophilicity, steric hindrance, and the stability of reaction intermediates. Key modifications include alterations of the N-methoxy group, the methyl group at the α-position, and the bromine atom.

The presence of the N-methoxy group is crucial for the compound's reactivity profile. The oxygen atom's lone pair of electrons can donate electron density to the imino nitrogen, which in turn affects the electrophilicity of the imidate carbon. Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, benzyloxy) can modulate this electronic effect and introduce steric bulk, thereby influencing the rate and outcome of nucleophilic substitution reactions. For instance, bulkier alkoxy groups may hinder the approach of nucleophiles.

Modification of the α-methyl group to other alkyl or aryl groups also significantly alters reactivity. Larger alkyl groups increase steric hindrance around the imidate carbon, potentially slowing down reactions. The introduction of electron-withdrawing or electron-donating groups at this position can electronically influence the reaction center.

The nature of the halogen at the α-position is another critical factor. While this article focuses on the bromo derivative, substitution with other halogens like chlorine or iodine would alter the leaving group ability, with iodide being a better leaving group and chloride being poorer, thus affecting the rates of nucleophilic substitution reactions.

Synthesis of Homologous Series and Exploration of Structure-Reactivity Relationships

The synthesis of homologous series of this compound, by systematically varying the length of the alkyl chain at the α-position (e.g., ethyl, propyl, butyl), provides valuable insights into structure-reactivity relationships. Generally, as the length of the alkyl chain increases, a corresponding change in the compound's physical and chemical properties is observed.

An increase in alkyl chain length can impact the molecule's solubility and steric profile. chemrxiv.orgmdpi.comresearchgate.netmdpi.com For instance, longer alkyl chains tend to increase lipophilicity. From a reactivity standpoint, the inductive effect of longer alkyl chains is relatively minor but can have a subtle influence on the electrophilicity of the imidate carbon. More significantly, the increasing steric bulk associated with longer and more branched alkyl chains can impede the approach of nucleophiles, leading to slower reaction rates. This steric hindrance can also influence the regioselectivity of reactions with ambident nucleophiles.

| Alkyl Group at α-position | Expected Relative Reactivity with Nucleophiles | Key Influencing Factor |

| Methyl | Highest | Minimal steric hindrance |

| Ethyl | High | Slight increase in steric hindrance |

| n-Propyl | Moderate | Moderate steric hindrance |

| Isopropyl | Low | Significant steric hindrance |

| n-Butyl | Moderate | Moderate steric hindrance, increased lipophilicity |

Preparation of Analogous Imidates with Diverse Substituents

The preparation of analogous imidates with a diverse range of substituents allows for the fine-tuning of the molecule's properties for various synthetic applications. These analogues can be synthesized by modifying the starting materials or by post-synthesis modification of the parent imidate.

Starting from different N-alkoxyamines allows for the introduction of a variety of substituents on the nitrogen atom. For example, using N-benzyloxyamine instead of N-methoxyamine would yield the corresponding N-benzyloxyimidate. The benzyl group can serve as a protecting group that can be removed under specific conditions, offering further synthetic utility.

Similarly, employing different nitriles or orthoesters in the initial synthesis can introduce a wide array of substituents at the carbon skeleton. For instance, using 2-bromopropionitrile with different alcohols in a Pinner-type reaction can yield a series of imidates with varying ester groups.

The α-bromo group is a versatile handle for introducing further diversity. Nucleophilic substitution reactions with various nucleophiles such as azides, cyanides, and thiolates can lead to a broad spectrum of α-substituted N-methoxyimidates.

| Substituent Modification | Synthetic Strategy | Resulting Analogue |

| N-alkoxy group | Use of different N-alkoxyamines | Methyl 2-bromo-N-benzyloxypropanimidate |

| Ester group | Pinner reaction with different alcohols | Ethyl 2-bromo-N-methoxypropanimidate |

| α-substituent | Nucleophilic substitution of the bromide | Methyl 2-azido-N-methoxypropanimidate |

Exploration of N-Substituted and α-Substituted Analogues and Their Unique Synthetic Utility

The exploration of N-substituted and α-substituted analogues of this compound has revealed their unique synthetic utility in the construction of complex molecules and heterocyclic systems.

α-Substituted Analogues: The bromine atom at the α-position serves as an excellent leaving group in nucleophilic substitution reactions, making these compounds valuable precursors for a variety of other functionalized molecules. The reactivity of the C-Br bond is enhanced by the adjacent imidate functionality. nih.govnih.gov

Displacement of the bromide by various nucleophiles opens up pathways to a wide range of α-substituted products. For instance, reaction with amines leads to α-amino imidates, which are precursors to α-amino acids. Reaction with azide (B81097) followed by reduction provides a route to α-amino compounds. Furthermore, these α-haloimidates can participate in reactions with organometallic reagents to form new carbon-carbon bonds. The unique reactivity of these analogues makes them powerful intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

| Analogue Type | Synthetic Transformation | Product Class | Potential Application |

| N-Aryl | Intramolecular cyclization | Heterocycles (e.g., imidazoles, oxazoles) | Medicinal chemistry scaffolds |

| α-Amino | Reaction with amines | α-Amino imidates | Precursors to α-amino acids |

| α-Azido | Reaction with sodium azide | α-Azido imidates | Precursors to α-amino compounds via reduction |

| α-Alkyl/Aryl | Reaction with organometallic reagents | C-C bond formation | Synthesis of complex organic molecules |

Future Directions and Emerging Research Avenues for Methyl 2 Bromo N Methoxypropanimidate

Development of Novel Synthetic Methodologies for the Preparation and Transformation of Methyl 2-bromo-N-methoxypropanimidate

Future research will likely focus on creating more efficient, sustainable, and versatile methods for both synthesizing and derivatizing this compound. While classical methods for imidate synthesis, such as the Pinner reaction, are established, there is a continuous drive towards milder and more functional-group-tolerant conditions. researchgate.net

Transformations of the molecule will also be a key research area. The presence of the bromine atom makes it an ideal candidate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. Future work could focus on developing specific catalytic systems optimized for this substrate to build molecular complexity. The imidate functional group itself is a precursor to other nitrogen-containing heterocycles, and new catalytic methods could be developed to steer its transformation into valuable chemical structures. researchgate.net

| Research Focus | Potential Methodology | Anticipated Advantages |

| Novel Preparation | One-pot synthesis from nitriles, alcohols, and brominating agents. | Increased efficiency, reduced waste, operational simplicity. rsc.org |

| Metal-free catalysis. | Greener synthesis, avoidance of toxic metal contaminants. rsc.org | |

| Flow chemistry synthesis. | Improved safety, scalability, and process control. | |

| Novel Transformations | Palladium-catalyzed cross-coupling at the C-Br bond. | Introduction of aryl, vinyl, or alkynyl groups. |

| Radical-mediated reactions. | Functionalization via 1,5-hydrogen atom transfer. researchgate.net | |

| Cycloaddition reactions. | Construction of heterocyclic rings like 1,2,4-triazoles. researchgate.net |

Integration of this compound into Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms is revolutionizing the way molecules are discovered and optimized. These systems allow for high-throughput experimentation, rapid reaction screening, and the generation of large compound libraries for biological or material science applications. The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to automated flow reactors. chemistryworld.comresearchoutreach.org

Future research in this area would involve developing and optimizing robust reaction modules for the key synthetic and transformational steps outlined in the previous section. For instance, an automated platform could screen a wide array of catalysts, solvents, and temperature conditions for a Suzuki coupling reaction involving this compound in a fraction of the time required for manual experimentation. This would accelerate the discovery of novel derivatives with desired properties. Furthermore, the data generated from these high-throughput experiments can be used to train machine learning algorithms to predict optimal reaction conditions for new substrates.

| Platform/Technology | Application to this compound | Potential Outcome |

| Automated Flow Reactors | Synthesis and purification of the parent compound and its analogues. | High-throughput library generation, rapid optimization. chemistryworld.com |

| Robotic Liquid Handlers | High-throughput screening of reaction conditions (catalysts, reagents, solvents). | Identification of optimal conditions for novel transformations. |

| Integrated Analytics (e.g., LC-MS, NMR) | Real-time reaction monitoring and product characterization. | Faster data acquisition and decision-making in the synthetic workflow. |

Exploration of Photochemical and Electrochemical Reactivity of this compound

Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional thermal- and reagent-based transformations. researchoutreach.orgyoutube.com These methods can often provide unique reactivity and selectivity by accessing high-energy intermediates under mild conditions.

The photochemical reactivity of this compound is a promising, yet unexplored, area. The carbon-bromine bond is known to be photolabile, and irradiation with light of an appropriate wavelength could induce homolytic cleavage to form a bromine radical and a carbon-centered radical. researchoutreach.org This reactive intermediate could then participate in various synthetic transformations, such as additions to alkenes or aromatic systems, without the need for chemical radical initiators.

Electrosynthesis represents another green and powerful tool for chemical transformations. youtube.com The imidate moiety or the C-Br bond could be susceptible to either oxidation or reduction at an electrode. For example, anodic oxidation could potentially initiate cyclization reactions in suitably functionalized derivatives, while cathodic reduction could be used to cleave the C-Br bond or reduce the imidate group. organic-chemistry.orgresearchgate.net These electrochemical methods avoid the use of stoichiometric chemical oxidants or reductants, making the processes inherently safer and more environmentally benign. organic-chemistry.org

| Method | Potential Target Bond/Group | Possible Reaction Type | Key Advantage |

| Photochemistry | Carbon-Bromine (C-Br) Bond | Radical formation and subsequent addition or substitution reactions. | Avoidance of chemical initiators, mild reaction conditions. researchoutreach.org |

| Electrochemistry (Anodic) | Imidate or other electron-rich moiety | Oxidative coupling or cyclization. | Reagent-free oxidation, high selectivity. organic-chemistry.org |

| Electrochemistry (Cathodic) | Carbon-Bromine (C-Br) Bond | Reductive cleavage, formation of carbanions or radicals. | Avoidance of stoichiometric metal reductants. |

Bio-inspired Catalysis and Enzymatic Transformations of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers unparalleled selectivity under mild, aqueous conditions. While no enzymes are currently known to act on this compound specifically, the molecule's functional groups suggest several potential avenues for future research in bio-inspired catalysis.

The presence of a halogen atom makes it a potential substrate for halogenase or dehalogenase enzymes. nih.gov Nature has evolved a fascinating array of enzymes that can install or remove halogen atoms from organic substrates with high regio- and stereoselectivity. frontiersin.orgacs.org Future work could involve screening existing enzyme libraries or using protein engineering to develop a bespoke enzyme capable of transforming the bromo-substituent. For example, a reductive dehalogenase could convert the compound into its debrominated parent imidate, while certain oxidative enzymes could potentially lead to further functionalization.

The imidate group, while not a common biological linkage, bears some resemblance to amide bonds. Enzymes that synthesize or hydrolyze amides, such as lipases, proteases, or specialized amide synthetases, could potentially be engineered to recognize and transform the imidate moiety. manchester.ac.ukresearchgate.net This could enable enzymatic hydrolysis, aminolysis, or other transformations under exceptionally mild conditions.

| Enzyme Class | Potential Transformation | Rationale |

| Halogenases | Stereoselective introduction of another halogen. | These enzymes catalyze halogenation on unactivated carbon centers. nih.govfrontiersin.org |

| Dehalogenases | Removal of the bromine atom. | Biocatalytic dehalogenation is a known transformation for anthropogenic compounds. nih.gov |

| Hydrolases (engineered) | Hydrolysis of the imidate to an amide or carboxylic acid derivative. | The imidate group is a structural analogue of amides and esters. |

| N-acyltransferases (engineered) | Acyl group transfer to or from the N-methoxy group. | Potential for novel derivatization at the nitrogen atom. researchgate.net |

Advancements in Computational Chemistry for Predictive Modeling of this compound Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. nih.govarocjournal.com Applying these methods to this compound can guide and accelerate its experimental investigation.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure, predict its spectroscopic signatures (NMR, IR), and calculate the activation energies for various potential reactions. This can help researchers understand its inherent reactivity, identify the most likely sites for nucleophilic or electrophilic attack, and rationalize experimental observations. For instance, DFT calculations could predict the feasibility of a proposed photochemical or electrochemical reaction pathway.

Furthermore, the rise of machine learning in chemistry offers new possibilities for predicting reactivity. researchgate.net By training models on large datasets of known chemical reactions, it is possible to predict the likely outcome of a reaction involving this compound with a given set of reagents. nih.gov These predictive models can help prioritize the most promising experimental avenues, saving significant time and resources. As more data is generated on the reactivity of this compound and its derivatives, these models can be further refined to provide increasingly accurate predictions. arocjournal.comarxiv.org

| Computational Method | Area of Application | Predicted Information |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, kinetic barriers. |

| Spectroscopic Analysis | Predicted NMR, IR, and UV-Vis spectra for structural confirmation. | |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, solvent effects, intermolecular interactions. |

| Machine Learning (ML) | Reaction Outcome Prediction | Major product prediction, reaction yield estimation. researchgate.netnih.gov |

| Retrosynthesis Planning | Suggestion of potential synthetic routes to novel derivatives. nih.gov |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-bromo-N-methoxypropanimidate, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves bromination of a methyl-propanimidate precursor using brominating agents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., dichloromethane) under inert conditions. Optimization may include adjusting stoichiometry, temperature (0–25°C), and reaction time to minimize side products. Characterization via -NMR and LC-MS can validate purity . Safety protocols for handling brominated intermediates (e.g., PPE, ventilation) are critical due to reactivity and toxicity risks .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and -NMR (if applicable) to identify proton environments and confirm bromine substitution.

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and isotopic patterns specific to bromine.

- IR Spectroscopy : Detect functional groups like methoxy (-OCH) and imidate (C=N-O) stretches. Cross-referencing with computational predictions (e.g., DFT-calculated spectra) enhances accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA guidelines for brominated compounds:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Keep in amber glassware under inert gas (e.g., argon) at –20°C to prevent degradation. Emergency spill kits with neutralizing agents (e.g., sodium bicarbonate) should be accessible .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density distributions to predict sites of nucleophilic attack. For example, the bromine atom’s electrophilicity and steric effects from the methoxy group can be quantified via molecular electrostatic potential (MEP) maps. Compare results with experimental kinetics (e.g., rate constants in polar aprotic solvents) to validate models .

Q. What strategies mitigate competing side reactions (e.g., elimination vs. substitution) during functionalization of this compound?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 mechanisms, reducing elimination.

- Base Selection : Weak bases (e.g., KCO) minimize deprotonation-driven elimination.

- Temperature Control : Lower temperatures (e.g., 0°C) suppress thermal elimination pathways. Monitor reaction progress via TLC or in-situ FTIR to detect intermediates .

Q. How can impurity profiles of this compound be systematically analyzed and controlled?

- Methodological Answer : Use orthogonal analytical methods:

- HPLC-MS : Quantify trace impurities (e.g., de-brominated byproducts) with gradient elution.

- Ion Chromatography : Detect ionic impurities (e.g., bromide ions from hydrolysis).

- Stability Studies : Accelerated degradation under heat/humidity identifies labile functional groups. Reference standards (e.g., EP/ICH guidelines) ensure compliance with purity thresholds .

Theoretical and Mechanistic Questions

Q. What role does the methoxy group play in stabilizing the imidate moiety of this compound?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, stabilizing the imidate’s resonance structure through conjugation. Computational Natural Bond Orbital (NBO) analysis can quantify hyperconjugative interactions (e.g., σ→π* donations) and charge distribution. Experimental validation via Hammett substituent constants correlates electronic effects with reaction rates .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of bromine displacement in this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., CD-labeled methoxy groups) and compare reaction rates with non-deuterated counterparts. Primary KIEs (k/k > 1) suggest bond-breaking in the rate-determining step (e.g., SN2), while secondary KIEs indicate transition-state solvation or steric effects. Pair with Eyring plot analysis to determine activation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.